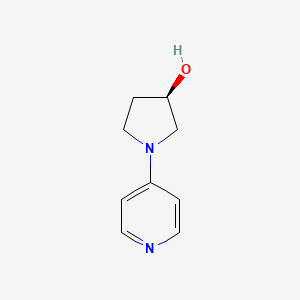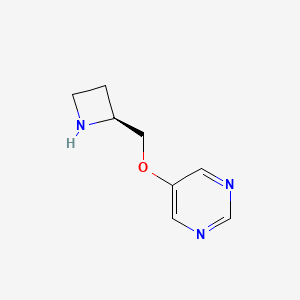
(R)-1-(Pyridin-4-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Pyridin-4-yl)pyrrolidin-3-ol is a chiral compound that features a pyridine ring attached to a pyrrolidine ring with a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-4-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable pyrrolidine derivative.
Reaction Conditions: The reaction is often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Catalysts: Chiral catalysts or reagents may be used to achieve the ®-configuration.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Pyridin-4-yl)pyrrolidin-3-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
®-1-(Pyridin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyridine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups to the pyridine ring.
科学的研究の応用
®-1-(Pyridin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of ®-1-(Pyridin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
1-(Pyridin-3-yl)pyrrolidin-3-ol: A similar compound with the pyridine ring attached at a different position.
1-(Pyridin-2-yl)pyrrolidin-3-ol: Another isomer with the pyridine ring attached at the second position.
Uniqueness
®-1-(Pyridin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the position of the pyridine ring. These features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its isomers and enantiomers.
特性
CAS番号 |
181959-78-4 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
(3R)-1-pyridin-4-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2/t9-/m1/s1 |
InChIキー |
HHYWFIGUFNRYPN-SECBINFHSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C2=CC=NC=C2 |
正規SMILES |
C1CN(CC1O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)
![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)


![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)
